Thioperamide vs. Ciproxifan and Clobenpropit: Comparative In Vivo Potency in Mouse Dipsogenia Model
In a mouse dipsogenia model evaluating (R)-α-methylhistamine-induced drinking behavior, thioperamide, ciproxifan, and clobenpropit were compared head-to-head. Thioperamide attenuated drinking dose-dependently with an effective dose range of 0.01–10 μmol/kg i.p. and completely blocked the response at the highest dose. Ciproxifan demonstrated approximately 10-fold greater potency, with an effective range of 0.001–30 μmol/kg. Clobenpropit was approximately 10-fold less potent than thioperamide, requiring 0.1–30 μmol/kg to achieve comparable blockade [1]. This rank-order potency (ciproxifan > thioperamide > clobenpropit) provides direct in vivo differentiation among imidazole-based H3 antagonists.
| Evidence Dimension | In vivo dose-dependent attenuation of (R)-α-methylhistamine-induced drinking |
|---|---|
| Target Compound Data | Thioperamide: 0.01–10 μmol/kg i.p.; complete blockade at 10 μmol/kg |
| Comparator Or Baseline | Ciproxifan: 0.001–30 μmol/kg i.p. (~10× more potent); Clobenpropit: 0.1–30 μmol/kg i.p. (~10× less potent) |
| Quantified Difference | Approximate 10-fold potency differences among the three imidazole antagonists |
| Conditions | CD-1 mouse dipsogenia model, (R)-α-methylhistamine (240 μmol/kg i.p.) challenge, P80 adult mice |
Why This Matters
This head-to-head in vivo comparison enables researchers to select the appropriate H3 antagonist potency tier for their specific behavioral or physiological paradigm.
- [1] Fox GB, Pan JB, Esbenshade TA, et al. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model. Pharmacol Biochem Behav. 2002;72(3):741-750. View Source
